Lipophilicity Shift from Iodo Substitution
The target compound exhibits a computed logP of 0.6929, compared to 0.0883 for the direct des-iodo analog 2-(cyclopropylamino)-3-(1H-pyrazol-1-yl)propanoic acid (CAS 1248261-18-8), representing a ΔlogP of +0.60 . This corresponds to approximately 4-fold greater partitioning into octanol versus water, which is a substantial shift for compounds within the typical oral drug-like logP range (1–3). The difference is driven exclusively by the iodine substituent; the TPSA (67.15 Ų), H-bond donor count (2), H-bond acceptor count (4), and rotatable bond count (5) remain identical between the two compounds .
| Evidence Dimension | Computed octanol/water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 0.6929 |
| Comparator Or Baseline | Des-iodo analog (CAS 1248261-18-8): logP = 0.0883 |
| Quantified Difference | ΔlogP = +0.60 (approximately 4× greater lipophilicity) |
| Conditions | Computed logP values reported by ChemScene using the same computational method for both compounds |
Why This Matters
A 0.6 logP shift is large enough to alter membrane permeability, non-specific protein binding, and chromatographic retention, meaning the des-iodo analog cannot serve as a physicochemical surrogate in assays where partitioning behavior is a variable.
